2-Methylhexane

Description

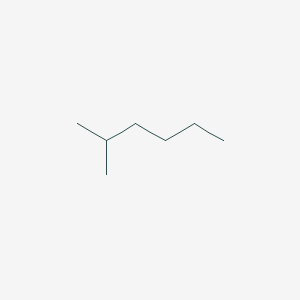

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDHCNNESPLIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052256 | |

| Record name | 2-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | Hexane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

90 °C | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-18 °C c.c. | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.68 | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.4 | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

66.0 [mmHg], Vapor pressure, kPa at 14.9 °C: 5.3 | |

| Record name | 2-Methylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

591-76-4, 31394-54-4 | |

| Record name | 2-Methylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031394544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoheptane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI4679P2SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-118 °C | |

| Record name | ISOHEPTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0658 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexane, also known as isoheptane, is a branched-chain alkane with the chemical formula C₇H₁₆.[1][2] It is a constitutional isomer of heptane (B126788) and finds applications as a solvent and as a component in gasoline and other fuels.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols for their determination and a visualization of its structural relationship to other heptane isomers.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ | [3][5] |

| Molecular Weight | 100.20 g/mol | [3][6] |

| CAS Number | 591-76-4 | [1][5] |

| Appearance | Colorless liquid | [3][5] |

| Odor | Characteristic, gasoline-like | [3][7] |

| Density | 0.679 g/mL at 25 °C | [5][6] |

| Boiling Point | 90 °C | [3][5] |

| Melting Point | -118 °C | [3][5] |

| Solubility in Water | Insoluble | [1][3] |

| Solubility in Organic Solvents | Soluble in acetone, alcohol, benzene, chloroform, ether, and ligroin | [2][5] |

| Vapor Pressure | 66.00 mmHg at 25 °C | [8] |

| Refractive Index (n20/D) | 1.384 | [5][6] |

Table 2: Safety and Reactivity Data for this compound

| Property | Value | Reference |

| Flash Point | -3.89 °C (25 °F) (closed cup) | [8] |

| Autoignition Temperature | 280 °C (536 °F) | [1] |

| Explosive Limits in Air | 1.0 - 7.0 vol% | [3][5] |

| Chemical Reactivity | Generally unreactive under standard conditions. Undergoes combustion and halogenation reactions. | [1][7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of volatile organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a volatile liquid like this compound is through simple distillation.[5][9]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or sand bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Assemble the simple distillation apparatus.

-

Place a known volume of this compound (e.g., 25 mL) into the distilling flask along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Begin heating the flask.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

-

Record the ambient atmospheric pressure as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. The ASTM D4052 standard test method, which utilizes a digital density meter, is a precise method for determining the density of liquid hydrocarbons like this compound.[1][6]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Syringe or autosampler for sample injection

-

Thermostatic control for the measuring cell

Procedure:

-

Calibrate the digital density meter with dry air and a reference standard of known density (e.g., pure water).

-

Set the temperature of the measuring cell to the desired temperature (e.g., 25 °C).

-

Inject a small, bubble-free sample of this compound into the U-tube of the density meter.

-

The instrument measures the oscillation period of the U-tube containing the sample.

-

The density is automatically calculated by the instrument based on the oscillation period and calibration data.

Determination of Solubility in Water

A qualitative and simple quantitative method can be used to determine the solubility of an alkane like this compound in water.

Apparatus:

-

Test tubes with stoppers

-

Graduated pipettes

-

Vortex mixer (optional)

Procedure:

-

Add a known volume of this compound (e.g., 1 mL) to a test tube.

-

Add a known volume of deionized water (e.g., 1 mL) to the same test tube.

-

Stopper the test tube and shake it vigorously for several minutes to ensure thorough mixing.

-

Allow the mixture to stand and the layers to separate.

-

Observe if a single homogeneous phase is formed or if two distinct layers are present. The presence of two layers indicates insolubility.

-

For a more quantitative assessment, carefully remove a sample from the aqueous layer and analyze it using a technique like gas chromatography to determine the concentration of dissolved this compound.

Determination of Flash Point

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup method (ASTM D93) is a standard procedure for determining the flash point of petroleum products.[2][10]

Apparatus:

-

Pensky-Martens closed-cup tester, consisting of a test cup, lid with a stirring device, and an ignition source.

-

Thermometer

Procedure:

-

Fill the test cup with this compound to the specified level.

-

Place the lid on the cup and begin heating and stirring at a controlled rate.

-

At regular temperature intervals, apply the ignition source to the opening in the lid.

-

The flash point is the lowest temperature at which a flash is observed inside the cup.

Determination of Autoignition Temperature

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source. The ASTM E659 standard test method is used for this determination.[11][12]

Apparatus:

-

A uniformly heated, 500-mL glass flask placed in a temperature-controlled oven.

-

Hypodermic syringe for sample injection.

-

Temperature monitoring equipment.

Procedure:

-

Heat the flask to a predetermined temperature.

-

Inject a small, measured amount of this compound into the heated flask.

-

Observe for ignition, which is evidenced by a sudden flame or explosion.

-

The test is repeated at different temperatures and sample volumes until the lowest temperature at which ignition occurs is determined. This is the autoignition temperature.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. A refractometer is used for this measurement.

Apparatus:

-

Abbe refractometer or a digital refractometer.

-

Constant temperature water bath to control the prism temperature.

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prisms of the refractometer are clean and dry.

-

Place a few drops of this compound onto the lower prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

-

Look through the eyepiece (for an Abbe refractometer) or read the digital display to obtain the refractive index.

Logical Relationships and Isomerism

This compound is one of the nine structural isomers of heptane. The following diagram illustrates this relationship.

Caption: Structural isomers of heptane, including this compound.

References

- 1. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. scimed.co.uk [scimed.co.uk]

- 4. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 5. vernier.com [vernier.com]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spiedigitallibrary.org [spiedigitallibrary.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. store.astm.org [store.astm.org]

- 11. Autoignition temperature - Wikipedia [en.wikipedia.org]

- 12. standards.iteh.ai [standards.iteh.ai]

Spectroscopic Profile of 2-Methylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylhexane (C₇H₁₆), a branched-chain alkane. The following sections detail the interpretation of its mass spectrum, infrared (IR) spectrum, and both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectra. This guide is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings.

Mass Spectrometry

Mass spectrometry of this compound involves the ionization of the molecule and the subsequent fragmentation into characteristic charged particles. The resulting mass spectrum displays the relative abundance of these fragments, providing a molecular fingerprint.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 100 | Present (Molecular Ion) | [C₇H₁₆]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | 100 (Base Peak) | [C₃H₇]⁺ |

Data sourced from NIST Mass Spectrometry Data Center and other chemical databases.[1][2]

The fragmentation pattern is typical for a branched alkane, with cleavage preferentially occurring at the branch point to form more stable secondary carbocations.[3][4] The base peak at m/z 43 corresponds to the stable isopropyl cation.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A small sample of this compound is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).[5][6] In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).[5][7] This high-energy ionization process induces fragmentation of the molecular ion. The resulting positively charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[5][7] A detector then records the relative abundance of each fragment.

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals information about the types of chemical bonds present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2975 - 2845 | C-H Stretching | -CH₃, -CH₂-, -CH |

| 1480 - 1440 | C-H Bending (Scissoring) | -CH₂- |

| 1470 - 1435 | C-H Bending (Asymmetric) | -CH₃ |

| 1385 - 1370 | C-H Bending (Symmetric) | -CH₃ |

| ~1340 | C-H Bending | -CH- |

| ~725 | C-H Rocking | -(CH₂)n- (n≥4) |

Data is characteristic for alkanes and specifically interpreted for this compound.[8][9][10][11]

The IR spectrum of this compound is characterized by strong absorptions in the 3000-2850 cm⁻¹ region due to C-H stretching vibrations.[8][9] The various bending vibrations for methyl, methylene, and methine groups appear in the fingerprint region (below 1500 cm⁻¹).[8]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A small amount of liquid this compound is placed directly onto the surface of an ATR crystal (e.g., ZnSe or diamond). An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational frequencies of the molecule's bonds. The detector measures the attenuated infrared beam, and a Fourier transform is used to generate the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum of this compound shows six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule.[12]

Table 3: ¹³C-NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 | 14.18 |

| C2 | 28.15 |

| C3 | 38.96 |

| C4 | 23.14 |

| C5 | 29.88 |

| C6 | 22.71 |

| C7 (methyl on C2) | 22.71 |

Note: The two methyl groups attached to C2 are chemically equivalent and thus produce a single signal.[12] Solvent: CDCl₃, Frequency: 25.16 MHz.[13]

¹H-NMR Spectroscopy

The ¹H-NMR spectrum of this compound is more complex due to spin-spin coupling between neighboring protons. The spectrum shows overlapping signals, but at high resolution, six distinct proton environments can be identified.[14]

Table 4: ¹H-NMR Chemical Shift Data for this compound

| Proton Environment | Approximate Chemical Shift (δ) in ppm | Multiplicity |

| -CH₃ (C1) | 0.90 | Triplet |

| -CH- (C2) | 1.53 | Multiplet |

| -CH₂- (C3) | 1.22 | Multiplet |

| -CH₂- (C4) | 1.34 | Multiplet |

| -CH₂- (C5) | 1.20 | Multiplet |

| -CH₃ (C6) | 0.90 | Triplet |

| -CH₃ (on C2) | 0.83 | Doublet |

Solvent: CDCl₃, Frequency: 90 MHz.[13][14]

The chemical shifts and splitting patterns are consistent with the structure of this compound, following the n+1 rule for spin-spin coupling.[14]

Experimental Protocol: NMR Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H-NMR, and a more concentrated solution for ¹³C-NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[15] The deuterated solvent is used to avoid large solvent signals in the ¹H-NMR spectrum and to provide a lock signal for the spectrometer.[12][14] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added, which is defined as having a chemical shift of 0.0 ppm.[12][14] The sample tube is placed in the NMR spectrometer, which subjects the sample to a strong magnetic field and radiofrequency pulses. The resulting signals (free induction decay or FID) are detected, and a Fourier transform is applied to generate the NMR spectrum.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates a logical workflow for the interpretation of spectroscopic data to identify an unknown compound, using this compound as an example.

References

- 1. C7H16 mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Hexane, 2-methyl- [webbook.nist.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

- 8. C7H16 infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. C7H16 C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. This compound | C7H16 | CID 11582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. C7H16 this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

An In-depth Technical Guide to the Molecular Structure and Isomerism of 2-Methylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-methylhexane and its relationship with its isomers. The document delves into the quantitative physical properties of all heptane (B126788) isomers, outlines detailed experimental protocols for their characterization, and presents a visual representation of their structural relationships.

Molecular Structure of this compound

This compound, also known as isoheptane, is a branched-chain alkane with the chemical formula C₇H₁₆.[1] Structurally, it consists of a six-carbon (hexane) chain with a methyl group (-CH₃) attached to the second carbon atom.[1]

-

IUPAC Name: this compound

-

Chemical Formula: C₇H₁₆

-

SMILES Notation: CCCCC(C)C

-

Molecular Weight: 100.20 g/mol [1]

This compound is a colorless liquid at room temperature and is a common component in commercial heptane products, where it is often used as a solvent.[2] Due to its branched structure, it has different physical and chemical properties compared to its straight-chain counterpart, n-heptane.

Isomerism of Heptane (C₇H₁₆)

This compound is one of the nine constitutional isomers of heptane, all of which share the same molecular formula (C₇H₁₆) but differ in their structural arrangement.[3] This structural isomerism, specifically chain isomerism, leads to variations in their physical properties.[4]

The nine constitutional isomers of heptane are:

-

n-Heptane

-

This compound

-

3-Methylhexane

-

2,2-Dimethylpentane

-

2,3-Dimethylpentane

-

2,4-Dimethylpentane

-

3,3-Dimethylpentane

-

3-Ethylpentane

-

2,2,3-Trimethylbutane[5]

Furthermore, some of these constitutional isomers also exhibit stereoisomerism. Specifically, 3-Methylhexane and 2,3-Dimethylpentane are chiral molecules and exist as enantiomeric pairs (R/S isomers).[5][6]

Quantitative Data of Heptane Isomers

The structural differences among the isomers of heptane result in distinct physical properties. The following table summarizes key quantitative data for each isomer.

| Isomer Name | IUPAC Name | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| n-Heptane | Heptane | 98.4 | -90.6 | 0.679 | 1.385 |

| Isoheptane | This compound | 90.0[7] | -118.0[7] | 0.679[8] | 1.384[8] |

| 3-Methylhexane | 91.0 | -119.0 | 0.687 | 1.388 | |

| Neoheptane | 2,2-Dimethylpentane | 79.2 | -123.8[9] | 0.674[9] | 1.382 |

| 2,3-Dimethylpentane | 89-90 | -135.0[10] | 0.695 | 1.392 | |

| 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 | 1.381 | |

| 3,3-Dimethylpentane | 86.1 | -134.6 | 0.693 | 1.391 | |

| 3-Ethylpentane | 93.5 | -118.6 | 0.698 | 1.393 | |

| Triptane | 2,2,3-Trimethylbutane | 80.9 | -25.0 | 0.690 | 1.389 |

Experimental Protocols for Isomer Characterization

The separation and identification of heptane isomers require analytical techniques that can differentiate molecules with subtle structural variations. Gas chromatography and Nuclear Magnetic Resonance spectroscopy are powerful methods for this purpose.

Gas Chromatography (GC)

Gas chromatography separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Isomers of heptane can be effectively separated using a high-resolution capillary column.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase such as 100% dimethylpolysiloxane or a slightly polar phase like 5% phenyl-dimethylpolysiloxane. Nonpolar phases separate compounds primarily by their boiling points.[11]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at a temperature of 250°C. A split ratio of 100:1 is typically used to prevent column overload.

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 5 minutes.

-

Ramp: Increase temperature at a rate of 2°C/min to 100°C.

-

Final hold: Hold at 100°C for 2 minutes.

-

-

Detector: FID at a temperature of 280°C.

-

Data Acquisition: The retention time of each peak is used to identify the specific isomer by comparing it to the retention times of known standards. The peak area is proportional to the concentration of each isomer in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are invaluable for distinguishing between isomers.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (or isomer mixture) in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Spectroscopy:

-

The number of distinct signals in the spectrum corresponds to the number of non-equivalent proton environments in the molecule.

-

The chemical shift (δ) of each signal provides information about the electronic environment of the protons.

-

The integration of each signal gives the relative number of protons in that environment.

-

The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of adjacent non-equivalent protons.

-

-

¹³C NMR Spectroscopy:

-

The number of signals corresponds to the number of non-equivalent carbon environments.

-

The chemical shifts provide information about the type of carbon (e.g., methyl, methylene, methine).

-

For example, n-heptane will show four distinct ¹³C signals due to its symmetry, while this compound will exhibit six.[12]

-

By analyzing the number of signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra, the precise structure of each isomer can be determined.

Visualization of Heptane Isomerism

The following diagram illustrates the constitutional isomers of heptane (C₇H₁₆).

Caption: Constitutional isomers of heptane (C₇H₁₆).

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Heptane | Fisher Scientific [fishersci.com]

- 4. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. Heptane - Wikipedia [en.wikipedia.org]

- 6. 3-Methylhexane - Wikipedia [en.wikipedia.org]

- 7. This compound | C7H16 | CID 11582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 591-76-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2,2-Dimethylpentane CAS#: 590-35-2 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. greyhoundchrom.com [greyhoundchrom.com]

- 12. C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of heptane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Synthesis of 2-Methylhexane: A Technical Guide

Introduction

2-Methylhexane, an isomer of heptane, is a branched-chain alkane with applications as a solvent and as a component in gasoline and aviation fuel. Its synthesis is of interest in both laboratory and industrial settings. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and drug development professionals. The guide details common laboratory-scale organic reactions and industrial catalytic isomerization processes, presenting quantitative data, experimental protocols, and visual representations of the synthetic routes.

Laboratory-Scale Synthesis Methods

For laboratory preparations of this compound, classical organic reactions such as the Grignard reaction and the Wurtz reaction are commonly employed, alongside dehydration-hydrogenation sequences. These methods offer versatility in starting materials and are well-suited for smaller-scale production.

Grignard Reaction

The Grignard reaction provides a powerful method for forming carbon-carbon bonds. To synthesize this compound, a Grignard reagent can be prepared from an appropriate alkyl halide and reacted with a suitable carbonyl compound, followed by a series of transformations to yield the final alkane. A plausible route involves the reaction of isobutylmagnesium bromide with acetone (B3395972) to form 2,3-dimethyl-2-butanol, which can then be dehydrated and hydrogenated. A more direct, albeit illustrative, synthesis of a related tertiary alcohol, 2-methyl-2-hexanol, is detailed below.[1][2][3] The principles of this synthesis can be adapted for the preparation of other branched alkanes.

Experimental Protocol: Synthesis of 2-Methyl-2-Hexanol via Grignard Reaction [1][2]

-

Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a condenser, place 0.800 g of magnesium turnings. Assemble the apparatus as depicted in the provided references.

-

Reaction with Acetone: The flask containing the Grignar reagent (n-butylmagnesium bromide, formed in situ from n-butyl bromide) is chilled in an ice bath. A solution of 1.933 g of anhydrous acetone in anhydrous ether is added dropwise from the dropping funnel.

-

Hydrolysis and Purification: The reaction mixture is slowly poured into a beaker containing 25 mL of 25% aqueous ammonium (B1175870) chloride and 17 g of crushed ice with vigorous stirring. The mixture is then transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted with ether. The combined ether extracts are washed with water and then with a 10% sodium carbonate solution. The ether layer is dried over anhydrous potassium carbonate, and the ether is removed by distillation. The residue is then fractionally distilled to yield 2-methyl-2-hexanol.

Logical Workflow for Grignard Synthesis

Caption: Grignard synthesis pathway to this compound.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new alkane.[4][5][6] While it is a classic method for forming carbon-carbon bonds, it has limitations, particularly for the synthesis of unsymmetrical alkanes, where it produces a mixture of products that are difficult to separate.[6] For the synthesis of a symmetrical alkane, it can be more effective.

Experimental Protocol: General Wurtz Reaction [4][5]

-

Reaction Setup: In a reaction vessel, two equivalents of an alkyl halide are dissolved in an unreactive aprotic solvent such as ether or tetrahydrofuran (B95107) (THF).

-

Addition of Sodium: Two equivalents of sodium metal are added to the solution. The reaction is typically initiated by the formation of an alkylsodium intermediate.

-

Coupling: The alkylsodium intermediate then reacts with another molecule of the alkyl halide in a nucleophilic substitution-like manner to form the desired alkane.

-

Workup: After the reaction is complete, the mixture is carefully quenched, and the product is isolated and purified.

Wurtz Reaction Pathway

Caption: Wurtz reaction showing potential product mixture.

Dehydration of 5-Methyl-2-hexanol followed by Hydrogenation

A two-step synthesis of this compound can be achieved starting from 5-methyl-2-hexanol.[7] The first step involves the dehydration of the alcohol to form an alkene, followed by the hydrogenation of the alkene to the corresponding alkane.

Experimental Protocol [7]

-

Dehydration: 5-Methyl-2-hexanol is reacted with a dehydrating agent, such as sulfuric acid, to produce 5-methylhex-2-ene.

-

Hydrogenation: The resulting 5-methylhex-2-ene is then subjected to catalytic hydrogenation using molecular hydrogen (H₂) and a finely divided platinum catalyst to yield this compound.

Dehydration-Hydrogenation Pathway

Caption: Synthesis of this compound from 5-methyl-2-hexanol.

Industrial-Scale Synthesis: Hydroisomerization of n-Heptane

On an industrial scale, this compound is primarily produced through the catalytic hydroisomerization of n-heptane.[8][9][10] This process is crucial for increasing the octane (B31449) number of gasoline.[11] The reaction is typically carried out using bifunctional catalysts that possess both acidic and metallic sites.[12][13]

Catalysts and Reaction Conditions

Various catalysts are employed for n-heptane isomerization, with platinum-supported on acidic materials being the most common. These include:

-

Platinum on Chlorided Alumina: A highly active but poison-sensitive catalyst.[14]

-

Platinum on Zeolites: More resistant to poisons like water and sulfur but may require higher temperatures. Common zeolites include H-ZSM-5, H-Beta, and H-MOR.[8][14][15]

-

Platinum on Sulfated Zirconia (Pt/SZ): A superacid catalyst capable of low-temperature isomerization but prone to deactivation.[16]

-

Platinum on Tungstated Zirconia (Pt/WOx-ZrO2): Shows good selectivity to iso-heptanes.[15]

The reaction is an equilibrium-limited exothermic process, and therefore, lower temperatures favor the formation of more highly branched isomers.[13][17] However, sufficient temperature is required to achieve a reasonable reaction rate.

Quantitative Data on n-Heptane Hydroisomerization

| Catalyst | Temperature (°C) | Pressure (bar) | n-Heptane Conversion (%) | Isomer Selectivity (%) | Yield of this compound (%) | Reference |

| Pt/SZ | 200 | 18.5 | ~53 | - | - | [16] |

| 1wt% Pt-1wt% Zr/HY-Zeolite | 275 | Atmospheric | 74.2 | 78.8 | - | [18] |

| 0.3% Pt; 1% Pd/X-600 ASA | 379 | 30 | - | - | 40 (isoheptane) | [19] |

| Pt/MCM48-HZSM5 | 200-350 | Atmospheric | High | High | - | [20] |

| 0.75 wt.% Pt on HY/HZSM-5 | 350 | - | - | - | 78.7 (total isomers) | [21] |

Experimental Protocol: Hydroisomerization of n-Heptane over Pt/MFI Zeolite Nanosheets [22]

-

Catalyst Preparation: Pt nanoparticles are supported on MFI zeolite nanosheets either by ion exchange or impregnation.

-

Catalyst Reduction: 0.1 g of the powdered catalyst is placed in a continuous-flow Pyrex reactor and reduced at 573 K for 2 hours in flowing hydrogen.

-

Reaction: After cooling to 473 K, n-heptane is fed into the reactor with a H₂/n-heptane molar ratio of 10. The weight hourly space velocity (WHSV) of n-heptane is 6.8 h⁻¹. The reactor temperature is controlled between 473–573 K.

-

Product Analysis: The reaction effluent is analyzed using an online gas chromatograph (GC) equipped with a flame ionization detector.

Hydroisomerization Mechanism

The hydroisomerization of n-alkanes over bifunctional catalysts proceeds through a well-established mechanism:[12]

-

Dehydrogenation: The n-alkane is dehydrogenated on the metal sites (e.g., Pt) to form an alkene intermediate.

-

Protonation: The alkene diffuses to an acid site (e.g., Brønsted acid site on a zeolite) and is protonated to form a carbenium ion.

-

Isomerization: The carbenium ion undergoes skeletal rearrangement to a more stable branched carbenium ion.

-

Deprotonation: The branched carbenium ion deprotonates to form a branched alkene.

-

Hydrogenation: The branched alkene diffuses back to a metal site and is hydrogenated to the final isoalkane product.

Hydroisomerization Pathway

Caption: Mechanism of n-heptane hydroisomerization.

The synthesis of this compound can be approached through various pathways, each with its own advantages and limitations. Laboratory-scale syntheses, such as the Grignard and Wurtz reactions, offer flexibility but may involve multiple steps or suffer from low yields. For large-scale production, the catalytic hydroisomerization of n-heptane is the method of choice, driven by the need for high-octane gasoline components. The efficiency of this process is highly dependent on the catalyst system and reaction conditions, with ongoing research focused on developing more active, selective, and poison-resistant catalysts. This guide provides a foundational understanding of these synthetic routes to aid researchers and professionals in the chemical sciences.

References

- 1. prepchem.com [prepchem.com]

- 2. Lu Le Laboratory: Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction-Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. youtube.com [youtube.com]

- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 5. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]

- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 7. homework.study.com [homework.study.com]

- 8. C7- Heptane Fraction Isomerization | SIE NEFTEHIM, LLC [nefthim.com]

- 9. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tsijournals.com [tsijournals.com]

- 14. nva.sikt.no [nva.sikt.no]

- 15. researchgate.net [researchgate.net]

- 16. Industrial Aplication of Catalytic Systems for n-Heptane Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US5004859A - Catalyst for the isomerization of alkanes - Google Patents [patents.google.com]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. n-Heptane isomerization activities of Pt catalyst supported on micro/mesoporous composites - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. pr.ibs.re.kr [pr.ibs.re.kr]

Thermodynamic Properties of 2-Methylhexane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylhexane, an isomer of heptane (B126788) with the chemical formula C₇H₁₆, is a branched-chain alkane.[1] It is a colorless liquid at room temperature and is often found as a component in commercial heptane mixtures.[1] While generally considered chemically unreactive under normal conditions, a thorough understanding of its thermodynamic properties is crucial for a variety of applications, including its use as a solvent, in fuel combustion, and for assessing its behavior in biological systems, which is of interest to drug development professionals for toxicology and formulation studies. This guide provides an in-depth overview of the key thermodynamic properties of this compound, detailed experimental protocols for their determination, and a visualization of a typical experimental workflow.

Core Thermodynamic Properties

The thermodynamic properties of this compound have been extensively studied and are summarized in the tables below. These values are essential for modeling its behavior in different environments and for various chemical and physical processes.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆ | [2] |

| Molar Mass | 100.205 g·mol⁻¹ | |

| Appearance | Colorless liquid | [1][3] |

| Density | 0.679 g/cm³ at 25 °C | |

| Melting Point | -118.6 °C | [2] |

| Boiling Point | 90.0 °C | [2] |

| Vapor Pressure | 15.7 kPa at 37.7 °C | |

| Refractive Index (n_D) | 1.384 at 20 °C |

Table 2: Enthalpy, Entropy, and Heat Capacity of this compound

| Thermodynamic Property | Value | Conditions | Reference |

| Standard Molar Enthalpy of Formation (liquid), ΔfH°liquid | -204.4 ± 0.8 kJ·mol⁻¹ | 298.15 K, 1 bar | |

| Standard Molar Enthalpy of Formation (gas), ΔfH°gas | -171.7 ± 0.8 kJ·mol⁻¹ | 298.15 K, 1 bar | |

| Standard Molar Enthalpy of Combustion (liquid), ΔcH°liquid | -4817.0 ± 0.9 kJ·mol⁻¹ | 298.15 K, 1 bar | |

| Standard Molar Entropy (liquid), S°liquid | 293.13 ± 0.4 J·mol⁻¹·K⁻¹ | 298.15 K, 1 bar | |

| Standard Molar Entropy (gas), S°gas | 388.9 ± 1.5 J·mol⁻¹·K⁻¹ | 298.15 K, 1 bar | |

| Molar Heat Capacity (liquid), C_p,liquid_ | 222.92 J·mol⁻¹·K⁻¹ | 298.15 K | |

| Molar Heat Capacity (gas), C_p,gas_ | 166.3 J·mol⁻¹·K⁻¹ | 298.15 K |

Table 3: Phase Transition Properties of this compound

| Property | Value | Conditions | Reference |

| Enthalpy of Fusion, Δ_fus_H | 9.11 kJ·mol⁻¹ | at Melting Point | |

| Entropy of Fusion, Δ_fus_S | 58.8 J·mol⁻¹·K⁻¹ | at Melting Point | |

| Enthalpy of Vaporization, Δ_vap_H | 32.7 kJ·mol⁻¹ | at 298.15 K | |

| Entropy of Vaporization, Δ_vap_S | 90.0 J·mol⁻¹·K⁻¹ | at 298.15 K |

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise and standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of Heat of Combustion using Bomb Calorimetry (ASTM D240)

The heat of combustion of a liquid hydrocarbon like this compound is determined using a bomb calorimeter.[4][5][6][7][8] This method measures the energy released when the substance is completely burned in a constant-volume container.[8]

Apparatus:

-

Oxygen bomb calorimeter

-

Sample cup (crucible)

-

Ignition wire

-

Oxygen cylinder with regulator

-

Calorimeter bucket (water bath)

-

High-precision thermometer

-

Pellet press (for solid reference standards like benzoic acid)

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.6 to 0.8 g) is placed in the sample cup.[9] For volatile liquids, encapsulation in a gelatin capsule may be necessary to prevent evaporation before ignition.

-

Bomb Assembly: A measured length of ignition wire is attached to the electrodes of the bomb head, with the wire in contact with the sample.[9][10] One milliliter of distilled water is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.[9]

-

Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with pure oxygen to a pressure of 25-30 atm.[9][10][11][12]

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is then placed inside the insulating jacket of the calorimeter.

-

Temperature Measurement and Ignition: The system is allowed to reach thermal equilibrium. The initial temperature is recorded. The sample is then ignited by passing an electric current through the ignition wire.[10][11]

-

Data Acquisition: The temperature of the water in the bucket is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculations: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of formation of nitric and sulfuric acids (from trace nitrogen and sulfur in the sample or atmosphere) and the heat of combustion of the ignition wire.[8]

Determination of Vapor Pressure using the Reid Method (ASTM D323)

The Reid vapor pressure is a standardized measure of the vapor pressure of volatile petroleum products at 37.8 °C (100 °F).[13][14][15][16][17][18][19][20]

Apparatus:

-

Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.

-

Pressure gauge (Bourdon-type or electronic).

-

Water bath capable of maintaining a temperature of 37.8 ± 0.1 °C.

-

Sample transfer connection.

Procedure:

-

Apparatus Preparation: The vapor chamber is rinsed with a solvent and dried. The liquid chamber is filled with the chilled sample.

-

Sample Handling: The this compound sample is chilled to 0-1 °C to minimize vaporization during handling.[13]

-

Assembly: The liquid chamber, filled with the chilled sample, is connected to the vapor chamber.

-

Equilibration: The assembled apparatus is immersed in the water bath maintained at 37.8 °C and shaken periodically until a constant pressure reading is obtained on the gauge.

-

Reading and Correction: The final pressure reading is recorded. This observed vapor pressure is then corrected for the initial air pressure in the vapor chamber to obtain the Reid Vapor Pressure.

Determination of Specific Heat Capacity by Differential Scanning Calorimetry (DSC) (ISO 11357-4)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[21][22][23][24][25]

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a cooling accessory.

-

Sample pans (hermetically sealed for volatile liquids).

-

Analytical balance.

-

Reference material (e.g., sapphire).

Procedure:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard reference materials.

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan to prevent evaporation. An empty, sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The temperature is scanned over the desired range at a constant heating rate.

-

Data Analysis: The difference in heat flow between the sample and the reference is measured. The specific heat capacity is calculated by comparing the heat flow signal of the sample to that of a known reference material (e.g., sapphire) under the same conditions.

Metabolism of this compound

While not a signaling molecule in the traditional sense, the biotransformation of this compound is relevant for toxicological assessment. Like other alkanes, this compound can be metabolized in biological systems, primarily by cytochrome P450 (CYP) enzymes.[26][27][28][29] These enzymes, predominantly found in the liver, catalyze the hydroxylation of the alkane, introducing a hydroxyl group to form an alcohol. This initial step increases the water solubility of the compound, facilitating further metabolism and eventual excretion. The metabolism of branched alkanes can be influenced by steric factors, affecting the site of hydroxylation.[30]

Visualizations

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the heat of combustion using a bomb calorimeter.

Metabolism of this compound by Cytochrome P450

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H16 | CID 11582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. store.astm.org [store.astm.org]

- 6. ASTM D240 (BTU, Heat of Combustion) – SPL [spllabs.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. cdn2.hubspot.net [cdn2.hubspot.net]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. worldoftest.com [worldoftest.com]

- 11. youtube.com [youtube.com]

- 12. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 13. shxf17.com [shxf17.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. Reid Vapor Pressure Testing [intertek.com]

- 16. store.astm.org [store.astm.org]

- 17. ASTM D323 - eralytics [eralytics.com]

- 18. scribd.com [scribd.com]

- 19. ASTM D323 | AutoREID | Automated REID Vapor Pressure apparatus [creapetrochem.com.au]

- 20. ASTM D323 (Reid Vapor Pressure) – SPL [spllabs.com]

- 21. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 22. BS EN ISO 11357-4:2021 | 31 Mar 2021 | BSI Knowledge [knowledge.bsigroup.com]

- 23. ISO 11357-4:2014 - UNI Ente Italiano di Normazione [store.uni.com]

- 24. hitachi-hightech.com [hitachi-hightech.com]

- 25. EVS-EN ISO 11357-4:2021 - EVS standard evs.ee | en [evs.ee]

- 26. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cytochrome P450 Alkane Hydroxylases of the CYP153 Family Are Common in Alkane-Degrading Eubacteria Lacking Integral Membrane Alkane Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

2-Methylhexane: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Methylhexane (isoheptane). The information is intended to support researchers, scientists, and professionals in the drug development field in ensuring a safe laboratory environment. This document outlines the substance's hazards, proper handling and storage procedures, emergency response, and disposal, with a focus on quantitative data and established experimental protocols.

Hazard Identification and Classification

This compound is a colorless, flammable liquid.[1] It poses several hazards that necessitate careful handling and adherence to safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a comprehensive classification of its risks.

GHS Hazard Classification: [2][3]

-

Flammable Liquids: Category 2 (Highly flammable liquid and vapor)[2][3]

-

Aspiration Hazard: Category 1 (May be fatal if swallowed and enters airways)[2][3]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2][3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Narcotic effects (May cause drowsiness or dizziness)[2][3]

-

Hazardous to the Aquatic Environment, Acute Hazard: Category 1 (Very toxic to aquatic life)[2][3]

-

Hazardous to the Aquatic Environment, Long-term Hazard: Category 1 (Very toxic to aquatic life with long lasting effects)[2][3]

-

H225: Highly flammable liquid and vapor.

-

H304: May be fatal if swallowed and enters airways.

-

H315: Causes skin irritation.

-

H336: May cause drowsiness or dizziness.

-

H410: Very toxic to aquatic life with long lasting effects.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 591-76-4 | [3] |

| EC Number | 209-730-6 | [3] |

| Molecular Formula | C₇H₁₆ | [2] |

| Molecular Weight | 100.21 g/mol | - |

| Appearance | Colorless liquid | [1] |

| Odor | Characteristic | [3] |

| Boiling Point | 90 °C | [2] |

| Melting Point | -118 °C | [2] |

| Flash Point | -18 °C (closed cup) | [2] |

| Autoignition Temperature | 220 °C | [2] |

| Vapor Pressure | 66 mmHg @ 25 °C | [6] |

| Relative Density (Water = 1) | 0.68 | [2] |

| Relative Vapor Density (Air = 1) | 3.4 | [2] |

| Solubility in Water | Immiscible | [6] |

| Explosive Limits | 1.0 - 7.0 vol% in air | [7] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory when handling this compound.

Exposure Limits

| Organization | TWA | STEL | Source |

| ACGIH | 400 ppm | 500 ppm | [4][6] |

| OSHA | 400 ppm | 500 ppm | [6] |

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to maintain airborne concentrations below exposure limits.[8][9] Explosion-proof ventilation equipment is required.[8]

-

Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be eliminated from the handling area.[4][9] Use spark-proof tools and explosion-proof electrical equipment.[6][8]

-

Static Discharge: Ground and bond containers when transferring material to prevent the buildup of static electricity.[6][8]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[6][8]

Personal Protective Equipment (PPE)

| Protection Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles or a face shield meeting EN166 or OSHA 29 CFR 1910.133 standards. | [6] |

| Skin Protection | Wear appropriate protective gloves (e.g., Nitrile rubber with a breakthrough time > 480 min) and flame-retardant, antistatic protective clothing to prevent skin contact. | [4][5] |

| Respiratory Protection | If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with organic vapor cartridges. | [9] |

Handling and Storage

Proper handling and storage practices are critical to prevent accidents and ensure the integrity of the chemical.

Safe Handling

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or mists.[9]

-

Wash hands thoroughly after handling.[8]

-

Keep away from heat, sparks, and open flames.[9]

-

Use only non-sparking tools.[9]

-

Ground and bond all containers and transfer equipment.[8]

-

Empty containers may retain product residue and can be hazardous.[8]

Safe Storage

-

Keep containers tightly closed.[9]

-

Store away from sources of ignition.[8]

-

Store in a flammables-area.[8]

-

Keep separated from strong oxidants.[2]

-

Store locked up.[3]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [2][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][8] |

| Ingestion | Do NOT induce vomiting. If vomiting occurs, keep head low so that stomach content doesn't get into the lungs. Seek immediate medical attention. Aspiration hazard. | [2][8] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][3] Water spray can be used to cool fire-exposed containers.[8]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[2]

-

Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[2][8] Containers may explode when heated.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[2] Wear appropriate personal protective equipment.[9] Eliminate all ignition sources.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, sewers, or waterways.[3][6]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite, or earth) and place it in a suitable, labeled container for disposal.[3][8]

Toxicology and Experimental Protocols

Understanding the toxicological profile of this compound is vital for risk assessment. The following sections describe the health effects and provide overviews of standardized experimental protocols used to determine these endpoints.

Toxicological Summary

-

Acute Toxicity: Inhalation of high concentrations can cause central nervous system depression with symptoms including headache, dizziness, drowsiness, and nausea.[8] Ingestion poses a significant aspiration hazard, which can lead to chemical pneumonitis and may be fatal.[8]

-

Skin Irritation: Causes skin irritation upon direct contact.[3][8]

-

Eye Irritation: Causes eye irritation.[8]

-

Chronic Toxicity: No specific information on the chronic effects of this compound was found in the provided search results.

Key Experimental Protocols

A representative methodology for assessing subchronic inhalation toxicity involves exposing laboratory animals, typically rats, to the test substance for a period of 90 days.[10]

-

Test System: Sprague-Dawley rats, with an equal number of males and females per group.[10]

-

Exposure: Animals are exposed to various concentrations of this compound vapor (e.g., 0, 290, 1160, and 4640 ppm) for 6 hours per day, 5 days a week, for 13 weeks in whole-body inhalation chambers.[10]

-

Observations: Daily clinical observations are made, and body weight and food consumption are measured weekly.

-

Endpoint Analysis: At the end of the exposure period, blood samples are collected for hematology and clinical chemistry analysis. Animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined histopathologically.

-

Data Interpretation: The No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL) are determined based on the observed effects.

This in vitro method uses a reconstructed human epidermis model to assess the skin irritation potential of a substance.[3][4]

-

Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin.[3]

-

Procedure: A small amount of the test substance (e.g., 30 µL for liquids) is applied directly to the surface of the skin tissue in triplicate.[3] A negative control (e.g., water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.[3] The substance is left in contact with the tissue for a defined period (e.g., 60 minutes).[3]

-

Endpoint Measurement: After exposure and a post-incubation period, the viability of the skin cells is determined using a colorimetric assay, such as the MTT assay.[3] The amount of formazan (B1609692) dye produced is proportional to the number of viable cells.

-

Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the substance is classified as a skin irritant (UN GHS Category 2).[3][4]

Standardized acute aquatic toxicity tests are conducted to determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a short period.[11]

-

Test Organisms: Commonly used freshwater species include the fathead minnow (Pimephales promelas) and the water flea (Daphnia magna).[12]

-

Procedure: The test organisms are exposed to a series of concentrations of the test substance in a controlled laboratory setting for a specified duration (typically 24, 48, or 96 hours).[4][11] A control group is maintained in water without the test substance.

-

Endpoint Measurement: Mortality is recorded at regular intervals.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated from the concentration-response data using statistical methods like the Probit or Spearman-Karber method.[11]

This method determines the minimum concentration of a flammable vapor in air that will propagate a flame.

-

Apparatus: A closed test vessel, typically a 5-liter or larger sphere, equipped with an ignition source (e.g., an electric spark), a pressure transducer, and a means of introducing the test substance and air.[13]

-

Procedure: A known amount of the liquid is introduced into the evacuated and heated test vessel, where it vaporizes. Air is then added to reach a specific pressure and concentration. The mixture is allowed to equilibrate. An ignition source is activated, and the pressure inside the vessel is monitored.

-

Determination of LEL: The concentration of the substance is systematically varied. The LEL is the lowest concentration at which a flame propagates away from the ignition source, typically defined by a specific pressure rise criterion.

Visualized Safety Protocols

To further aid in the understanding of safety procedures, the following diagrams illustrate key workflows.

Caption: General safety workflow for handling this compound.

Caption: Workflow for responding to a this compound spill.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[4] Disposal should be in accordance with local, regional, and national regulations.[3] Do not dispose of into drains or the environment.[6]

Disclaimer: This document is intended as a guide and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) for this compound and follow all applicable institutional and regulatory guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. sterlab-store.com [sterlab-store.com]

- 3. x-cellr8.com [x-cellr8.com]

- 4. iivs.org [iivs.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. epa.gov [epa.gov]

- 7. toxicitylab.com [toxicitylab.com]

- 8. episkin.com [episkin.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files.nc.gov [files.nc.gov]

- 12. Aquatic Toxicity Testing - New England Bioassay [nebio.com]

- 13. matec-conferences.org [matec-conferences.org]

The Ubiquitous Yet Elusive 2-Methylhexane: A Technical Guide to its Natural Occurrence and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and analytical methodologies for the branched-chain alkane, 2-methylhexane. Primarily targeted at researchers, scientists, and professionals in drug development, this document collates available quantitative data, details experimental protocols for its detection, and visualizes a key analytical workflow.

Natural Occurrence of this compound

This compound, an isomer of heptane, is a volatile organic compound (VOC) that has been identified in a diverse range of natural sources, from the plant kingdom to geological formations. Its presence, though often in trace amounts, is a testament to the varied biochemical and geochemical processes that produce a wide array of hydrocarbons.

Phytochemical Sources

Geological and Microbial Sources

As a C7 alkane, this compound is a common constituent of crude oil and natural gas.[6] Its abundance in petroleum can vary depending on the source and geological history of the deposit. For instance, one study on a midcontinent petroleum sample estimated the concentration of this compound to be approximately 0.25%.[6] While the direct biosynthesis of this compound by microorganisms is not extensively documented, microbial metabolic processes are known to contribute to the formation of a vast array of volatile organic compounds, and it is plausible that microbial activity in certain environments could lead to its production.

Quantitative Data Summary

The following table summarizes the available quantitative data for the natural occurrence of this compound. It is important to note that the concentration of volatile compounds can be influenced by factors such as the specific cultivar, geographical origin, harvesting time, and processing methods.

| Natural Source | Sample Type | Analytical Method | Concentration of this compound |

| Midcontinent Petroleum | Crude Oil | Distillation and Spectroscopic Analysis | ~ 0.25% |

| Michelia champaca | Flower Absolute Headspace | Gas Chromatography (GC) | 1.02% |

| Apium graveolens (Celery) | Seeds, Leaves, Petioles | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | Detected, but not quantitatively reported in the reviewed literature. |